3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid
Description
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid is a synthetic building block featuring a tetrahydropyran (oxane) ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid side chain. Its molecular formula is C₁₃H₂₃NO₅ with a molecular weight of 273.33 g/mol and a purity of 95% . The Boc group acts as a protective moiety for amines, while the oxane ring provides conformational rigidity. This compound is utilized in peptide synthesis and drug discovery, with applications requiring stable, oxygen-containing heterocycles .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLOFNNRCMNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Oxane Ring: The protected amino group is then reacted with an appropriate diol or epoxide to form the oxane ring. This step may involve the use of catalysts such as Lewis acids.
Introduction of the Propanoic Acid Moiety: The oxane intermediate is then reacted with a suitable propanoic acid derivative, such as a halide or ester, under basic or acidic conditions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution Reactions: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the oxane ring and propanoic acid moiety.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of suitable catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino derivative.
Substitution: Depending on the nucleophile used, various substituted oxane derivatives are formed.
Oxidation and Reduction: Oxidized or reduced forms of the oxane ring and propanoic acid moiety are obtained.
Scientific Research Applications
3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The oxane ring and propanoic acid moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid
- Structure : Replaces the oxane ring with a thiazole heterocycle.
- Molecular Formula : C₁₁H₁₅N₂O₄S (inferred from IUPAC name).
- Key Differences: Electronic Properties: The aromatic thiazole ring introduces π-conjugation, enhancing electron-withdrawing effects compared to the saturated oxane. Solubility: Thiazole’s aromaticity may reduce aqueous solubility relative to the oxane derivative.
2-((Tert-butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid
- Structure : Features a 4-hydroxy-2-methylphenyl group instead of oxane.
- Key Differences: Acidity: The phenolic –OH group (pKa ~10) increases acidity compared to the oxane’s ether oxygen. Applications: Phenolic derivatives are prevalent in antioxidants and enzyme inhibitors .
2-((Tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid
- Structure : Contains a propargyloxy-substituted phenyl group.
- Key Differences :
- Reactivity : The alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a tool for bioconjugation.
- Lipophilicity : The phenyl-propargyloxy moiety increases logP compared to the oxane derivative.
- Applications : Used in radiopharmaceuticals and probe design for imaging studies .
3-Hydroxypyridine-2-carboxylic Acid Derivatives
- Structure : Substitutes oxane with a pyridine ring.
- Key Differences :
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic molecule that exhibits significant biological activity. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
- Molecular Formula: C19H20BrN3O2
- Molecular Weight: 396.29 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the oxadiazole ring through cyclization of a suitable amidoxime with a carboxylic acid derivative.
- Bromination of the phenyl group using bromine or N-bromosuccinimide (NBS).
- Construction of the quinoline core via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Antimicrobial Activity
Research indicates that the compound displays notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is effective at lower concentrations compared to conventional antibiotics .
Anticancer Properties
Studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in various models. In animal studies, it reduced inflammation markers and exhibited protective effects against induced paw edema .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding: The compound might interact with cellular receptors, modulating signaling pathways related to inflammation and cell growth.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 16 µg/mL for S. aureus, showcasing its potential as an alternative treatment for resistant bacterial infections . -
Cancer Cell Line Assessment:
In a study examining its effects on MCF-7 cells, treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM . Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for 3-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid?
The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amino group on a tetrahydropyran (oxan-4-yl) scaffold, followed by coupling with propanoic acid derivatives. A common method involves using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents to activate the carboxylic acid moiety, ensuring high yield and purity (~95%) .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
Q. What are the solubility properties of this compound in common laboratory solvents?
The compound is moderately soluble in polar aprotic solvents like DMSO or DMF but has limited solubility in water. Co-solvent systems (e.g., DMSO:water mixtures) are recommended for biological assays. Pre-solubilization in DMSO followed by dilution into aqueous buffers is common practice .
Advanced Research Questions
Q. How does the Boc-protected amino group influence stability under varying pH conditions?
The Boc group is acid-labile, requiring careful handling in acidic environments (e.g., TFA for deprotection). Stability studies show negligible degradation in neutral or mildly basic conditions, making it suitable for storage in anhydrous, inert atmospheres .
Q. How to resolve contradictory spectral data (e.g., overlapping NMR signals) for this compound?
Use 2D NMR techniques (e.g., COSY, HSQC) to differentiate signals from the oxan-4-yl ring and Boc group. For example, HSQC can clarify carbon-proton correlations in crowded regions (e.g., δ 1.2–1.5 ppm for tert-butyl protons) .
Q. What is the role of the oxan-4-yl group in modulating biological activity or pharmacokinetics?
The tetrahydropyran ring enhances metabolic stability by reducing oxidative degradation. Computational docking studies suggest its rigid structure improves target binding affinity in enzyme inhibitors .
Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?
Focus on:
Q. What are the best practices for long-term storage to prevent Boc group hydrolysis?
Store at –20°C under nitrogen or argon to minimize moisture exposure. Use desiccants (e.g., silica gel) in sealed containers. Monitor purity via HPLC every 6–12 months .
Q. How to troubleshoot low coupling yields during synthesis?
Q. How does in vitro stability translate to in vivo performance for Boc-protected derivatives?
In vitro studies in simulated physiological buffers (pH 7.4, 37°C) show <5% degradation over 24 hours. For in vivo applications, consider pro-drug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
